molecular formula C6H12N4O2 B3014757 4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine CAS No. 797806-50-9

4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine

Cat. No.: B3014757
CAS No.: 797806-50-9
M. Wt: 172.188
InChI Key: FFACUWHDVNEBLH-UHFFFAOYSA-N
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Description

4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine typically involves the reaction of 2-amino-2-methylpropanol with a suitable oxadiazole precursor. One common method involves the use of 2-amino-2-methyl-1-propanol, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the amino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A precursor in the synthesis of the target compound.

    4-(2-Amino-2-methylpropoxy)benzonitrile: Another compound with a similar structure but different functional groups.

    2-Amino-4-methylpyridine: A related amine with different heterocyclic structure.

Uniqueness

4-(2-Amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine is unique due to its specific oxadiazole ring structure combined with the 2-amino-2-methylpropoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(2-amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2/c1-6(2,8)3-11-5-4(7)9-12-10-5/h3,8H2,1-2H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFACUWHDVNEBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=NON=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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